molecular formula C8H15NO B595886 3-Isopropylpiperidin-4-one CAS No. 150668-81-8

3-Isopropylpiperidin-4-one

Cat. No.: B595886
CAS No.: 150668-81-8
M. Wt: 141.214
InChI Key: HBVHMFOBWBIFIC-UHFFFAOYSA-N
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Description

3-Isopropylpiperidin-4-one is a heterocyclic organic compound that belongs to the piperidine family. It is characterized by a piperidine ring substituted with an isopropyl group at the third position and a ketone group at the fourth position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.

Scientific Research Applications

3-Isopropylpiperidin-4-one has several scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: It is used in the study of biological processes and the development of bioactive molecules.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial products.

Safety and Hazards

The safety information for 3-Isopropylpiperidin-4-one includes hazard statements H302, H315, H319, and H335 . The precautionary statements include P280, P305+P351+P338 . Firefighters are advised to wear self-contained breathing apparatus if necessary .

Future Directions

Piperidines, including 3-Isopropylpiperidin-4-one, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . These compounds could be used as a template for the future development through modification or derivatization to design more potent antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylpiperidin-4-one can be synthesized through several methods. One common approach involves the Mannich reaction, where ethyl methyl ketone, benzaldehyde, and ammonium acetate are condensed in ethanol to form the desired piperidinone derivative . Another method involves the cyclization of appropriate precursors under acidic or basic conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound typically involves large-scale Mannich reactions or other condensation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The hydrogen atoms on the piperidine ring can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine), alkyl halides, and aryl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Comparison with Similar Compounds

Uniqueness: 3-Isopropylpiperidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopropyl group at the third position and ketone group at the fourth position make it a valuable intermediate in the synthesis of various bioactive molecules.

Properties

IUPAC Name

3-propan-2-ylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-6(2)7-5-9-4-3-8(7)10/h6-7,9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBVHMFOBWBIFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CNCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00677458
Record name 3-(Propan-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150668-81-8
Record name 3-(Propan-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00677458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
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Q & A

Q1: What is the typical conformation of the piperidine ring in 3-Isopropylpiperidin-4-one derivatives?

A: Research indicates that the piperidine ring in this compound derivatives generally adopts a chair conformation. For instance, in 2,6-Bis(3-fluorophenyl)-3-isopropylpiperidin-4-one, both independent molecules in the asymmetric unit display a chair conformation with equatorial orientations of the 3-fluorophenyl groups []. Similarly, in r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropylpiperidin-4-one, the piperidine ring exists in a chair form, with equatorial orientations of the chlorophenyl and isopropyl groups [].

Q2: How does the substitution on the nitrogen atom of the piperidine ring influence the conformation?

A: Studies on N-substituted r(2),c(6)-bis(p-chlorophenyl)-t(3)-isopropylpiperidin-4-ones suggest that introducing electron-withdrawing groups like acyl groups at the nitrogen atom can significantly impact the conformation of the heterocyclic ring and the orientation of substituents []. This is attributed to the avoidance of severe A strain that would exist in the normal chair conformation with such substituents.

Q3: How are graph theory concepts being applied to the study of this compound derivatives?

A: Researchers are employing graph theory to analyze the structures of this compound derivatives like N-hydroxy-2,6-bis(p-chlorophenyl)-3-isopropylpiperidin-4-one semicarbazone and its thiosemicarbazone counterpart []. The compounds are divided into subgroups based on their structural features, and each subgroup is represented using different graph theory concepts like graceful tree graphs, non-graceful graphs, and cliques. This approach enables a mathematical representation of these compounds and offers insights into their structural complexities.

Q4: What insights do crystallographic studies provide about the structure of 2,6-Di­phenyl‐3‐iso­propyl­piperidin‐4‐one?

A: Crystallographic analysis of 2,6-Di­phenyl‐3‐iso­propyl­piperidin‐4‐one reveals that the two phenyl rings attached to the piperidine ring are oriented at an angle of 63.4° with respect to each other []. The 4-piperidone ring itself adopts a slightly distorted chair conformation. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds and van der Waals interactions.

Q5: Are there any reported applications of this compound derivatives in materials science?

A: While research on this compound derivatives is ongoing, one study explored the potential of cis-2,6-diphenyl-3-isopropylpiperidin-4-one as a new organic nonlinear optical (NLO) material []. The study investigated the compound's growth, thermal, and optical properties. This suggests that further exploration of this family of compounds for materials science applications could be promising.

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